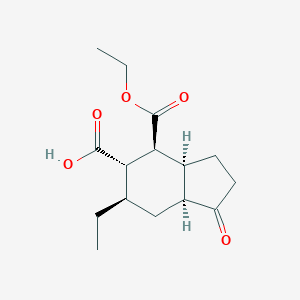
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential application in cancer treatment. CP-31398 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is not fully understood, but it is believed to involve the stabilization of the tumor suppressor protein p53. p53 is a key regulator of the cell cycle and is mutated or absent in many types of cancer. This compound has been shown to restore the function of mutant p53 and to increase the expression of wild-type p53, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and by sensitizing cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new formulations of this compound that can be administered more easily and effectively. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects and drug interactions.
Métodos De Síntesis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione can be synthesized using a variety of methods, including the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with cyclopropylmalonic acid diethyl ester in the presence of a base such as potassium carbonate. The resulting product can be purified using chromatography techniques to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
172527-65-0 |
|---|---|
Fórmula molecular |
C12H9ClF3NO2 |
Peso molecular |
291.65 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-3-7(12(14,15)16)5-17-11(8)10(19)4-9(18)6-1-2-6/h3,5-6H,1-2,4H2 |
Clave InChI |
JHJIUGZFMQYCHE-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canónico |
C1CC1C(=O)CC(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



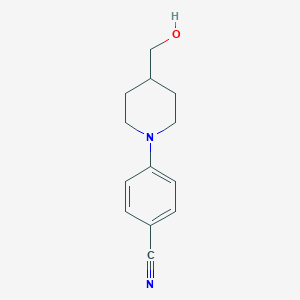
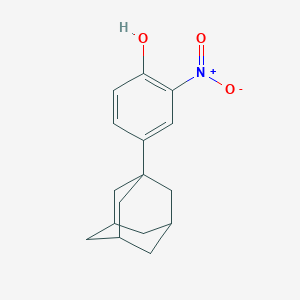
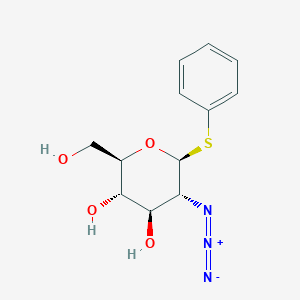
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
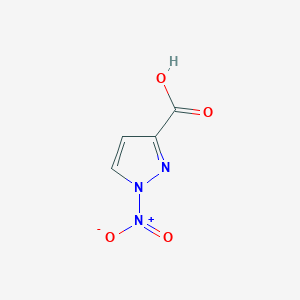
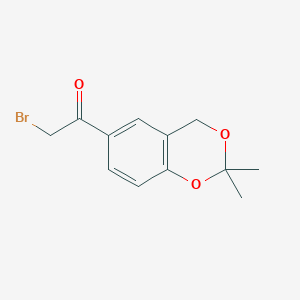
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
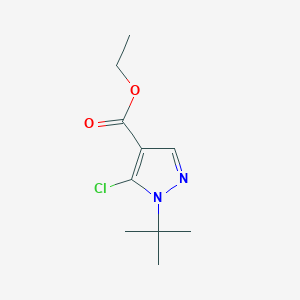



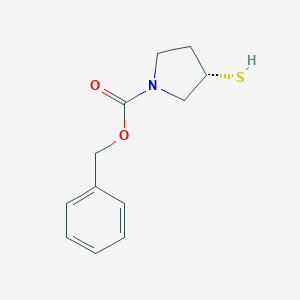
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
